molecular formula C12H11N3O B1406036 4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile CAS No. 1424857-15-7

4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile

Cat. No. B1406036
M. Wt: 213.23 g/mol
InChI Key: MSTCSFRUALCHAL-UHFFFAOYSA-N
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Description

4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.228 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as 4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis route for this compound is not available in the retrieved papers.


Molecular Structure Analysis

The molecular structure of 4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile consists of a pyrazole ring attached to a benzonitrile group via an oxygen atom . The pyrazole ring contains two nitrogen atoms and is substituted with two methyl groups .

Scientific Research Applications

Synthesis and Characterization

Compounds with the pyrazole moiety have been extensively studied for their unique properties and applications. For instance, the preparation of deuterated analogs of similar compounds for use as bioanalytical standards in clinical trials highlights the importance of such molecules in medicinal chemistry. The intricate synthesis process involves base-catalyzed exchange reactions, indicating the sensitivity and selectivity of these reactions in the presence of base-labile hydrogens (Rozze & Fray, 2009).

Another study delves into the synthesis and characterization of a new family of pyrazole derivatives, potentially applied as ligands in inorganic chemistry. This research emphasizes the robustness of the conjugated structure formed by the pyrazole and benzonitrile rings, which remains largely unaffected by various substituents on the phenyl ring (Faundez-Gutierrez et al., 2014).

Biological and Chemical Applications

The synthesis and investigation of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) ions reveal their potential in forming ML2Cl2 complexes. The study provides insights into the structural confirmation of these complexes through various analytical techniques, suggesting their application in the development of new chemical entities with potential biological activities (Budzisz et al., 2004).

Furthermore, the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands highlight the formation of monomeric and dimeric species in solution, offering a glimpse into the complexity and versatility of pyrazole-based ligands in coordination chemistry (Guerrero et al., 2008).

Photophysical Properties

The photophysical properties of tetra-substituted zinc phthalocyanines bearing pyrazole moieties have been explored, revealing their high solubility and significant solvatochromic effects. Such compounds are potential candidates for photodynamic therapy due to their high quantum yield of singlet oxygen, indicating their utility in medical applications (Ziminov et al., 2020).

properties

IUPAC Name

4-(2,5-dimethylpyrazol-3-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-9-7-12(15(2)14-9)16-11-5-3-10(8-13)4-6-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTCSFRUALCHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)OC2=CC=C(C=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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